5-phenyl-N-(1-phenylethyl)-3-isoxazolecarboxamide -

5-phenyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Catalog Number: EVT-4322591
CAS Number:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (3)

  • Compound Description: This compound, also known as ohmefentanyl, is a potent analgesic agent with high affinity and selectivity for opioid µ receptors. []

(±)-cis-N-[1-(2-Hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (4)

  • Compound Description: This compound is a stereoisomer of ohmefentanyl (compound 3). [] While it shares the core structure, its differing spatial arrangement can lead to significant variations in pharmacological properties compared to ohmefentanyl.

N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea (X= Cl, Br, and NO2)

  • Compound Description: This series of enantiopure aryl-thioureas incorporates a chiral 1-phenylethyl group and various substituents (Cl, Br, NO2) on a phenyl ring. [] These compounds were studied for their crystal structures, morphology, and optical properties.

(RS)-N-[2-(3-benzyloxyisoxazol-5-yl)-1-phenylethyl]-3-oxobutyramide (9)

  • Compound Description: This compound was an unexpected product obtained during the synthesis of Ibotenic acid, a neurotoxin. [] Its formation provides insights into the reactivity of isoxazole derivatives.

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

  • Compound Description: This compound, existing as R- and S-isomers, contains a pyridinesulfonamide core with a 1-phenylethyl substituent. [] These isomers were synthesized and investigated for their stereostructures and antitumor activity.

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

  • Compound Description: JNJ-5207787 is a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [] It exhibits high affinity for Y2 receptors in both human and rat models.

(S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine

  • Compound Description: This organic molecule has been identified as a promising nonlinear optical material. [, ] The solid-state non-linear optical properties of this compound and its derivatives have been extensively studied.

3-(S)-(1-phenylethyl)-5-methyl- and 5-phenyl-rhodanine

  • Compound Description: These diastereomers, containing a rhodanine core and a chiral 1-phenylethyl group, have been analyzed for their crystal structures, conformations, and circular dichroism spectra. [] The presence of the chiral center leads to different spatial arrangements and potentially distinct biological activities.

4‐Amino‐substituted 5‐Phenyl‐3‐(trifluoromethyl)pyrazoles

  • Compound Description: This class of compounds, containing a pyrazole core with trifluoromethyl and amino substituents, has been explored for the development of new analgesics. [] Modifications of the amino group led to derivatives with varying analgesic activity and toxicity profiles.

(R)(+)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate (II) and (S)(-)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate (III)

  • Compound Description: These stereoisomers are analogs of 5-(1,3,3-trimethylindolinyl)N,N-dimethylcarbamate (I), a compound investigated in the Chinese literature for its potential in treating cholinergic symptoms. [] The isomers were synthesized and their cholinesterase inhibition activities were studied.

Phenyl-fluorinated analogues of thidiazuron

  • Compound Description: This group of compounds features a thidiazuron (TDZ) core structure with varying degrees and positions of fluorine substitution on the phenyl ring. [] These compounds were synthesized and evaluated for their effects on kiwifruit growth and quality.

N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide

  • Compound Description: This compound acts as a cholecystokinin A (CCK-A) receptor antagonist and has been radiolabeled for use in pharmacological studies. [, ] CCK-A receptors are involved in various physiological processes, including anxiety, satiety, and pain modulation.

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide (8) and N-(5-Nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5)

  • Compound Description: These naphtho-furan derivatives were synthesized and characterized for their antimicrobial activity. []

Ethyl 1-(2-(Hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound features a pyrazole core substituted with phenyl and hydroxyimino-phenylethyl groups. [] It was synthesized and characterized using X-ray crystallography and DFT studies to understand its structure and conformation.

N-(1-Methyl-1-phenylethyl)-2-bromo- 3, 3-dimethylbutanamide (Bromobutide)

  • Compound Description: Bromobutide is a pharmaceutical compound whose metabolic fate has been studied in rats. [] The research focused on identifying the metabolic products and understanding the primary metabolic pathways involved.

N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

  • Compound Description: This compound, characterized by X-ray crystallography and Hirshfeld surface analysis, reveals the formation of a three-dimensional network in its crystal structure due to C—H—O hydrogen bonds. []

3-Methyl-3-phenyl-2(3H)-oxepinone

  • Compound Description: This compound undergoes a photoinduced 1,5-phenyl shift when sensitized with chiral N-(1-phenylethyl)naphthalenecarboxamides, leading to optically active products. [] This reaction showcases enantiomer differentiation in a photochemical rearrangement.

5-Phenyl-3-ureidobenzodiazepine-2,4-diones

  • Compound Description: This series of compounds represents a class of cholecystokinin-B (CCK-B) receptor antagonists. [] Structure-activity relationship (SAR) studies highlighted the importance of the N-1 substituent and urea side chain modifications for enhancing potency and selectivity.

2,6-bis(1-phenylethyl)phenol (3) and 2,4-bis(1-phenylethyl)phenol (4)

  • Compound Description: These bis(1-phenylethyl)phenols were isolated from the stem wood of Zanthoxylum integrifoliolum, along with other phenylpropenoids and alkaloids. [] Their isolation contributes to the understanding of the chemical diversity found in natural sources.

1-(2-hydroxy-2-phenylethyl)-3,5-diphenyl-1H-pyrazole and its Esters and Ethers

  • Compound Description: This series of pyrazole derivatives, including esters and 2-dialkylaminoethyl ethers, exhibit a range of pharmacological activities, including depressant, platelet antiaggregating, local anesthetic, analgesic, and anti-inflammatory effects. []

N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM)

  • Compound Description: GMOM acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the central nervous system. [] Labeled with carbon-11 ([11C]GMOM), it serves as a positron emission tomography (PET) tracer for studying NMDA receptors in the human brain.

N‐Mannich Bases Derived from 5‐Cyclopropyl‐5‐phenyl‐hydantoins

  • Compound Description: This series of N-Mannich bases, derived from hydantoin scaffolds, were synthesized and evaluated for their anticonvulsant activity. [] The study found that many derivatives displayed potent anticonvulsant effects, surpassing the activity of standard drugs like phenytoin and ethosuximide.

3-Phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine

  • Compound Description: These two tautomers, based on a phenyl-substituted 1,2,4-triazole core, crystallize together in a 1:1 ratio. [] The study characterized their crystal structure and highlighted the differences in π-electron delocalization between the two tautomers.

N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide

  • Compound Description: This benzodiazepine derivative acts as a CCK-A receptor antagonist and has been radiolabeled with carbon-14 for use in pharmacological studies. [] It represents another example of a radiolabeled CCK-A antagonist used for investigating the role of CCK-A receptors in various physiological and pathological conditions.

methanone

  • Compound Description: This compound, characterized by X-ray crystallography, showcases a complex network of intra- and intermolecular interactions, including hydrogen bonding and π-π stacking, influencing its crystal packing. []

Dialkyl 2-(2-Oxo-2-phenylethyl)-3-(1,1,1-triphenyl-λ5-phosphanylidene)succinates

  • Compound Description: These phosphorus ylides were synthesized from triphenylphosphine, acetylenic esters, and 4,4,4-trifluoro-1-phenyl-1,3-butanedione. [] The synthesis employed basic alumina powder as a catalyst under solvent-free microwave and thermal conditions.

N-(1,4-benzodiazepin-3-yl)-N'-[3-(tetrazol-5-ylamino) phenyl]ureas

  • Compound Description: This series of compounds represents a class of potent and selective CCK-B receptor antagonists. [] The study focused on controlling the acidity of the tetrazole group through conformational constraints, demonstrating the impact of subtle structural changes on pKa values.

N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines

  • Compound Description: This class of substituted diphenylguanidines was investigated for its activity as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers. [] The study explored the structure-activity relationships within this series, identifying optimal substitution patterns for enhancing binding affinity and selectivity.

4-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

  • Compound Description: This series of substituted benzamide derivatives was evaluated for its bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] The study identified several potent compounds exhibiting rapid and concentration-dependent bactericidal effects.

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: This compound, featuring a quinoline core with various substituents, including a 5-phenyl-1,3,4-oxadiazol-2-yl group, has been structurally characterized. [] The crystal structure analysis provides valuable information about its conformation and intermolecular interactions.

Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound, characterized by X-ray crystallography, forms intermolecular C—H⋯O interactions that lead to the formation of centrosymmetric head-to-head dimers in its crystal structure. []

Phenyl N-tert-butylnitrone (PBN)

  • Compound Description: PBN is a synthetic antioxidant and free radical trapping agent that has demonstrated protective effects against light-induced retinal degeneration in rats. [, , ] The mechanism of action involves inhibiting c-fos activation and reducing oxidative stress.

3-(4-substituted-phenyl)-N-hydroxy-2-propenamides

  • Compound Description: This class of hydroxamic acid-based compounds exhibits histone deacetylase (HDAC) inhibitory activity and antiproliferative effects. [] Specific substitutions, like a 1,4-phenylene carboxamide linker and 4-(dimethylamino)phenyl or 4-(pyrrolidin-1-yl)phenyl cap group, were found to enhance potency.

N,N'-dimethyl-N-phenyl-N'-(2-thienylmethyl) ethylene-diamine hydrochloride (Diatrin)

  • Compound Description: Diatrin exhibits potent antihistaminic properties. [] It effectively inhibits histamine-induced contractions in isolated tissues and protects against lethal histamine challenges in animal models.

1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole

  • Compound Description: This compound, characterized by X-ray crystallography, reveals a planar pyrazole ring and the presence of two chemically identical molecules in the asymmetric unit. [] This structural information provides insights into the molecular conformation and packing arrangement.

2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][1,6]naphthyridin-6-amine

  • Compound Description: This compound represents the first structurally characterized example containing phenyl and phenylamino fragments attached to a fused dibenzo[1,6]naphthyridine moiety. [] Its synthesis and structural elucidation contribute to the understanding of the chemistry and properties of this class of compounds.

Substituted benzaldehyde 5-phenyl-1,2,4-triazol-3-ylhydrazones

  • Compound Description: This class of compounds undergoes a lead tetra-acetate-mediated cyclization reaction to yield 3-aryl-6-phenyl-7H-s-triazolo-[4,3-b]-s-triazoles. [] The study investigated the kinetics and mechanism of this reaction, providing insights into the reactivity of these hydrazones.

N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197)

  • Compound Description: BMS-337197 is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide biosynthesis. [] It exhibits promising antiviral and immunosuppressive activities.

1-methyl-4-phenyl-1H-1,2,3-triazole (A) and 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene (B)

  • Compound Description: These triazole-based ligands have been used to synthesize a series of cationic iridium(III) complexes. [] The complexes exhibit tunable photophysical properties depending on the ligand combination and ancillary ligands used.

Properties

Product Name

5-phenyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

IUPAC Name

5-phenyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-13(14-8-4-2-5-9-14)19-18(21)16-12-17(22-20-16)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,21)

InChI Key

XOAAOOZWWUAVDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.